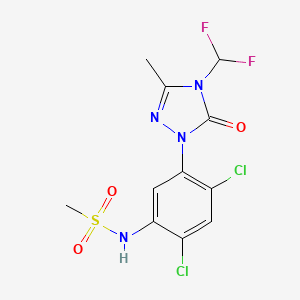

Sulfentrazone

Cat. No. B1681188

Key on ui cas rn:

122836-35-5

M. Wt: 387.2 g/mol

InChI Key: OORLZFUTLGXMEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07169952B2

Procedure details

To a one liter roundbottom flask equipped with a mechanical stirrer and a thermometer was added 104.5 grams (0.3 mole—1.0 equiv.) of 88.7% pure 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one, 52.6 grams (0.45 mole—1.5 equiv.) of methanesulfonyl chloride, 0.9 gram (0.012 mole—0.04 equiv.) of DMF, and 93 grams of toluene (% wt/wt. triazol-5(1H)-one to solvent—112%). Upon completion of addition, the reaction mixture was heated at about 148° C. for four hours. After this time, the reaction mixture was cooled to 95° C. and an additional 569 grams of toluene (% wt/wt. triazol-5(1H)-one to total solvent—15.8%) was added. Upon completion of addition, the reaction mixture was allowed to cool to ambient temperature and then stirred for about 18 hours. After this time, the reaction mixture was heated to 60° C. and then transferred to a second one-liter roundbottom flask equipped with a mechanical stirrer and a thermometer. Once the transfer was complete, the solution was heated to 85° C. and 490 mL of warm (85° C.) water were added. The resulting mixture was heated to 85° C. and stirred for 30 minutes. After this time, the organic layer was separated from the aqueous layer and an additional 490 mL of warm (85° C.) water was added. The resulting mixture was again heated to 85° C. and stirred for an additional 30 minutes. The organic layer was separated from the aqueous layer and allowed to cool to ambient temperature, and then stirred for about 48 hours. After this time, the reaction mixture was heated to 90° C. to effect dissolution and then cooled to 85° C. and stirred for 30 minutes. After this time, the reaction mixture was cooled to 20° C. during an eight hour period at a rate of 5° C./hour drop in temperature for the first four hours and then at a rate of 10° C./hour for the last four hours. In order to facilitate crystallization, about one (1) gram (about 1 wt %) of technical N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-diyhdro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methane-sulfonamide was added at 70–75° C. during the eight hour cool down period. Once at the appropriate temperature, the organic layer was transferred into an appropriate centrifuge, where it was spun for 30 minutes to remove the mother liquor. The filter cake was washed with three 50 mL portions of cold toluene charged directly into the centrifuge. The mixture was spun for 30 minutes to remove the toluene wash. The filter cake was removed from the centrifuge and dried at 65° C./30 mm Hg for four hours, yielding 108.99 grams (85%) of 90.5% pure N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide.

Quantity

104.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:3]([Cl:19])=[CH:4][C:5]([Cl:18])=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[CH:7]=1.[CH3:20][S:21](Cl)(=[O:23])=[O:22].C1(C)C=CC=CC=1>CN(C=O)C.O>[Cl:19][C:3]1[CH:4]=[C:5]([Cl:18])[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:15])[F:16])[C:10]([CH3:17])=[N:9]2)=[CH:7][C:2]=1[NH:1][S:21]([CH3:20])(=[O:23])=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

104.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=CC(=C(C1)N1N=C(N(C1=O)C(F)F)C)Cl)Cl

|

|

Name

|

|

|

Quantity

|

52.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

93 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

569 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

148 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for about 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a one liter roundbottom flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the reaction mixture was cooled to 95° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the reaction mixture was heated to 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated to 85° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated to 85° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time, the organic layer was separated from the aqueous layer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an additional 490 mL of warm (85° C.) water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was again heated to 85° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated from the aqueous layer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for about 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the reaction mixture was heated to 90° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 85° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the reaction mixture was cooled to 20° C. during an eight hour period at a rate of 5° C./hour drop in temperature for the first four hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the last four hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

about one (1) gram (about 1 wt %) of technical N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-diyhdro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methane-sulfonamide was added at 70–75° C. during the eight hour

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool down period

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was spun for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the mother liquor

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with three 50 mL portions of cold toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged directly into the centrifuge

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was spun for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filter cake was removed from the centrifuge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 65° C./30 mm Hg for four hours

|

|

Duration

|

4 h

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C(=C1)Cl)N1N=C(N(C1=O)C(F)F)C)NS(=O)(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 108.99 g | |

| YIELD: CALCULATEDPERCENTYIELD | 83.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |